molecular formula C11H7FN2O2 B14768161 6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid

6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B14768161
M. Wt: 218.18 g/mol
InChI Key: ZUGVWXMTBKOJNP-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a fluorophenyl group at the 6-position and a carboxylic acid group at the 4-position. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-fluorobenzaldehyde with a suitable pyrimidine precursor in the presence of a base and a catalyst. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization and functionalization. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the pyrimidine ring facilitates its incorporation into biological pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical processes .

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)-6-phenylpyridine-4-carboxylic acid
  • 2-(4-Chlorophenyl)-6-phenylpyridine-4-carboxylic acid
  • 2-(4-Methoxyphenyl)-6-phenylpyridine-4-carboxylic acid

Comparison: 6-(2-Fluorophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs with different substituents .

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

6-(2-fluorophenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H7FN2O2/c12-8-4-2-1-3-7(8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16)

InChI Key

ZUGVWXMTBKOJNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)C(=O)O)F

Origin of Product

United States

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